molecular formula C14H14N2O2 B1399776 4-Amino-3-benzyloxybenzamide CAS No. 1406144-59-9

4-Amino-3-benzyloxybenzamide

Cat. No. B1399776
M. Wt: 242.27 g/mol
InChI Key: CYJWOCKABQRBPJ-UHFFFAOYSA-N
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Description

4-Amino-3-benzyloxybenzamide is a chemical compound with the CAS Number: 1406144-59-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is 4-amino-3-(benzyloxy)benzamide .


Molecular Structure Analysis

The InChI code for 4-Amino-3-benzyloxybenzamide is 1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) .

Scientific Research Applications

Electrochemical oxidation of synthetic amino-substituted benzamides

Amino-substituted benzamide derivatives, including 4-Amino-3-benzyloxybenzamide, are known for their capacity to act as powerful antioxidants. Their electrochemical oxidation mechanisms contribute to understanding their free radical scavenging activity. The study found that the primary amino group is the main electroactive centre, undergoing a complex, pH-dependent oxidation process. This reaction leads to the formation of quinonediimine derivatives that further transform into electroactive forms, suggesting their potential in antioxidant applications (Jovanović et al., 2020).

Applications in Material Science

Synthesis and characterization of novel aromatic polyimides

Novel diamines, including derivatives of 4-Amino-3-benzyloxybenzamide, have been synthesized and polymerized to create new aromatic polyimides. These polymers exhibit solubility in various organic solvents and have high degradation temperatures, indicating their potential for material science applications, particularly in high-temperature environments (Butt et al., 2005).

Anticonvulsant Properties

Anticonvulsant activity of 4-aminobenzamides

Studies have explored the anticonvulsant effects of 4-aminobenzamide derivatives, suggesting their potential use in treating seizures. These compounds were tested for their efficacy against seizures induced by electroshock and pentylenetetrazole, indicating their relevance in developing new anticonvulsant drugs (Clark et al., 1984).

Oncological Research

SR 4233 (tirapazamine) and 3-amino-1,2,4-benzotriazine 1,4-dioxide in cancer therapy

Compounds like 3-amino-1,2,4-benzotriazine 1,4-dioxide, structurally related to 4-Amino-3-benzyloxybenzamide, are being studied for their potential as anticancer agents. Their ability to target hypoxic cells in solid tumors, which are typically resistant to standard cancer therapies, makes them promising candidates for new cancer treatment strategies (Brown, 1993).

Future Directions

While specific future directions for 4-Amino-3-benzyloxybenzamide are not mentioned in the search results, there is ongoing research into the development of new compounds and therapies involving amines and amine derivatives .

properties

IUPAC Name

4-amino-3-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWOCKABQRBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(benzyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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